molecular formula C12H16N2O3S B2487298 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide CAS No. 941975-08-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Cat. No. B2487298
M. Wt: 268.33
InChI Key: DUNLDVYZMOLXIR-UHFFFAOYSA-N
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Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” belongs to a class of compounds known for their broad chemical and biological applications. The interest in these compounds arises from their structural uniqueness, which enables a wide range of chemical reactions and biological activities. This introduction sets the stage for a deeper exploration into the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves several key steps, including condensation reactions, treatment with hydrazine, and subsequent reactions to form pyrazole derivatives. For instance, Patel and Dhameliya (2010) described the synthesis of similar compounds through facile condensation with aromatic aldehydes, followed by reactions with hydrazine to yield pyrazole derivatives, showcasing the versatility of these molecules in chemical synthesis (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl ring, which significantly influences their chemical behavior. Zanotti et al. (1980) demonstrated the structure and stereochemistry of a related 2-amino-oxazolidinone through X-ray crystal analysis, highlighting the importance of this structural motif (Zanotti et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds with the isothiazolidinone moiety are diverse, including base-catalyzed reactions leading to oxazolidinones and interactions with electrophiles to form chiral hexahydro-4-pyrimidinones and oxazolidines. Hajji et al. (2002) explored the chemoselective reactions of similar compounds, providing insight into the reactivity and potential transformations of these molecules (Hajji et al., 2002).

Scientific Research Applications

Antibacterial Activity

A study by Jang et al. (2004) synthesized a series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with diversified N-substituents, including thioamide, dithiocarbamate, and thiocarbamate, and evaluated them as antibacterial agents against MRSA and VRE resistant Gram-positive strains. The compounds showed potent in vitro activity but were less active in vivo compared to linezolid, suggesting potential for further development as antibacterial agents (Jang et al., 2004).

Anticancer Activity

Research by Kumar et al. (2009) focused on the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. A series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives were synthesized and showed promising cytotoxicity against human cancer cell lines, including ovarian and oral cancers. This highlights the potential of these derivatives in anticancer drug design (Kumar et al., 2009).

Anti-inflammatory and Immunomodulatory Activity

A study by Humar et al. (2008) explored the immunomodulatory effects of thionamides, related to the chemical structure of interest, which demonstrated anti-inflammatory properties through inhibition of the NF-κB pathway. These findings suggest the potential use of such compounds in developing new anti-inflammatory drugs (Humar et al., 2008).

Safety And Hazards

The safety and hazards associated with “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” are not explicitly mentioned in the search results. However, a related compound, “3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid”, has a Material Safety Data Sheet (MSDS) available4.


Future Directions

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide” is a versatile material with potential applications in various scientific research fields. Its unique structure allows for diverse experimentation, making it a promising candidate for drug discovery, catalysis, and material science studies1.


properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNLDVYZMOLXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

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